molecular formula C23H32N4O4S2 B2931364 2-{4-[butyl(methyl)sulfamoyl]benzamido}-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 681181-46-4

2-{4-[butyl(methyl)sulfamoyl]benzamido}-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2931364
CAS No.: 681181-46-4
M. Wt: 492.65
InChI Key: BWTJTJQIWQDYIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thienopyridine derivative characterized by a sulfamoylbenzamido group and a propyl substituent on the thieno[2,3-c]pyridine core. The butyl(methyl)sulfamoyl moiety may enhance lipophilicity and membrane permeability, while the propyl chain could influence steric interactions with biological targets .

Properties

IUPAC Name

2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O4S2/c1-4-6-13-26(3)33(30,31)17-9-7-16(8-10-17)22(29)25-23-20(21(24)28)18-11-14-27(12-5-2)15-19(18)32-23/h7-10H,4-6,11-15H2,1-3H3,(H2,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTJTJQIWQDYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CCC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[butyl(methyl)sulfamoyl]benzamido}-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps, including the formation of the thieno[2,3-c]pyridine core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Functionalization: Introduction of the butyl(methyl)sulfamoyl and benzamido groups through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[butyl(methyl)sulfamoyl]benzamido}-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for therapeutic uses, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{4-[butyl(methyl)sulfamoyl]benzamido}-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The compound 6-Benzyl-2-(4-bromobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride () shares the thieno[2,3-c]pyridine scaffold but differs in substituents:

  • Position 6 : A benzyl group replaces the propyl group in the target compound.
  • Position 2 : A 4-bromobenzamido group substitutes the 4-[butyl(methyl)sulfamoyl]benzamido moiety.
  • Additional Features : The hydrochloride salt form in the comparator enhances solubility but may alter pharmacokinetics.

Physicochemical and Pharmacological Implications

Property Target Compound Comparator ()
Lipophilicity (LogP) Higher (butyl(methyl)sulfamoyl increases hydrophobicity) Moderate (bromobenzamido adds polarity)
Solubility Likely low (non-ionic sulfamoyl group) Enhanced (hydrochloride salt improves aqueous solubility)
Binding Affinity Potential for stronger target engagement (sulfamoyl mimics phosphate groups) Bromine may enhance halogen bonding with receptors
Metabolic Stability Propyl chain may reduce CYP-mediated oxidation Benzyl group could increase susceptibility to oxidation

Research Findings

  • Target Compound: No published studies directly evaluate its activity. Molecular modeling suggests the sulfamoyl group may mimic ATP in kinase binding pockets, a hypothesis supported by analogous sulfonamide-containing kinase inhibitors (e.g., Sorafenib) .
  • Comparator (): Limited data indicate moderate activity in preliminary kinase assays, with IC₅₀ values in the micromolar range. The bromine atom likely contributes to target selectivity via halogen bonding, a feature absent in the target compound .

Biological Activity

The compound 2-{4-[butyl(methyl)sulfamoyl]benzamido}-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a synthetic derivative that has garnered interest due to its potential biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine core substituted with a butyl(methyl)sulfamoyl group and a benzamide moiety. Its molecular formula is C₁₈H₂₃N₃O₃S, and it has been characterized using various spectroscopic techniques. The sulfonamide group is significant in many therapeutic agents due to its ability to interact with biological targets.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit notable antimicrobial properties. For instance, derivatives of thiazoles and sulfamides have shown moderate to excellent activity against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) . The specific compound may exhibit similar activities due to its sulfonamide component.

Microorganism Activity
Staphylococcus aureusModerate to good
Escherichia coliModerate
Candida albicansModerate

Antitumor Activity

The compound's structural components suggest potential antitumor activity. Similar thieno[2,3-c]pyridine derivatives have been reported to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . In vitro studies are necessary to confirm these effects for the specific compound.

The proposed mechanism of action for compounds in this class often involves the inhibition of key enzymes or pathways associated with microbial growth or cancer cell proliferation. For example, sulfonamide derivatives typically act by inhibiting bacterial dihydropteroate synthase, leading to disrupted folate synthesis .

Case Studies

  • Antimicrobial Screening : A series of studies have tested various thiazole and sulfamide derivatives against microbial pathogens. The results indicated that modifications in the side chains significantly influenced antimicrobial potency .
  • Antitumor Efficacy : In a recent study involving thieno[2,3-c]pyridine derivatives, compounds were evaluated for their ability to induce apoptosis in cancer cells. The findings suggested that certain substitutions enhanced cytotoxicity against human cancer cell lines .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis involves multi-step reactions, starting with the preparation of the thienopyridine core followed by coupling with the sulfamoyl benzamido moiety. Key steps include:

  • Thienopyridine core formation : Cyclization of substituted pyridine precursors under controlled temperature (e.g., 80–120°C) using catalysts like Pd(OAc)₂ .
  • Sulfamoyl benzamido coupling : Activation of the carboxylic acid group (e.g., using EDCI/HOBt) and reaction with the amine-functionalized thienopyridine .
  • Optimization : Design of Experiments (DOE) can systematically vary solvents (DMF vs. THF), catalysts, and reaction times. For example, continuous flow reactors may enhance scalability and reduce byproducts .
StepKey Reagents/ConditionsYield Range
Core synthesisPd(OAc)₂, 100°C, 12h45–60%
CouplingEDCI/HOBt, DMF, RT70–85%

Q. Which analytical techniques are critical for confirming structural integrity and detecting stereochemical variations?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and identify rotamers (e.g., sulfamoyl group rotation) .
  • HPLC-MS : Reverse-phase chromatography with UV/vis and MS detection to assess purity and distinguish tautomers (e.g., keto-enol equilibria) .
  • X-ray crystallography : Definitive proof of stereochemistry, particularly for the propyl-thienopyridine conformation .

Q. What strategies are effective for improving aqueous solubility without compromising bioactivity?

  • Co-solvent systems : Use of DMSO-water mixtures (10–20% DMSO) for in vitro assays .
  • Prodrug modification : Introduce phosphate or PEGylated groups at the carboxamide site to enhance solubility while maintaining target binding .
  • Crystallization screening : Identify polymorphs with improved dissolution profiles via solvent-antisolvent crystallization .

Advanced Research Questions

Q. How can computational methods elucidate the structure-activity relationship (SAR) of the thienopyridine core and sulfamoyl benzamido group?

  • Molecular docking : Map interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding with the sulfamoyl group and hydrophobic interactions from the propyl chain .
  • MD simulations : Assess conformational stability of the butyl(methyl)sulfamoyl group in lipid bilayers to predict membrane permeability .
  • QSAR modeling : Correlate electronic parameters (Hammett σ) of substituents with IC₅₀ values from enzymatic assays .

Q. What experimental designs resolve contradictions in biological activity across in vitro models?

  • Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based) with cell viability (MTT assay) to differentiate target-specific effects from off-target toxicity .
  • Model standardization : Use isogenic cell lines to control for genetic variability. For example, test in HEK293 vs. HepG2 cells with matched receptor expression .
  • Dose-response normalization : Apply Hill equation analysis to account for differences in assay sensitivity .

Q. How can researchers validate the metabolic stability of this compound in preclinical models?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • Isotope labeling : Use ¹⁴C-labeled analogs to track metabolite formation in vivo .
  • Pharmacokinetic modeling : Fit data to compartmental models to predict half-life and clearance rates .

Q. What methods are suitable for identifying off-target interactions in complex biological systems?

  • Chemical proteomics : Employ affinity-based pull-down assays with biotinylated probes to capture interacting proteins .
  • Thermal shift assays (TSA) : Screen for protein stabilization across a broad panel of purified targets .
  • CRISPR-Cas9 screens : Genome-wide knockout studies to identify synthetic lethal partners .

Q. How can polymorphic forms of this compound impact its preclinical efficacy, and how are they characterized?

  • PXRD and DSC : Screen for polymorphs using solvent evaporation and slurrying. Correlate crystal forms with dissolution rates .
  • In vivo bioavailability testing : Compare AUC (Area Under Curve) for different polymorphs in rodent models .

Q. What strategies mitigate oxidative degradation during long-term storage?

  • Accelerated stability studies : Expose samples to 40°C/75% RH for 1–3 months and monitor degradation via HPLC .
  • Antioxidant additives : Include 0.1% BHT or ascorbic acid in lyophilized formulations .
  • Packaging optimization : Use amber glass vials with nitrogen headspace to limit photolysis and oxidation .

Q. How can researchers design a robust SAR study to optimize the butyl(methyl)sulfamoyl substituent?

  • Substituent scanning : Synthesize analogs with varying alkyl chain lengths (e.g., ethyl, pentyl) and measure binding affinity .
  • Free-energy perturbation (FEP) : Calculate relative binding energies for substituent modifications using Schrödinger Suite .
  • Crystallographic fragment screening : Identify hotspots for substituent optimization via X-ray fragment screens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.